1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that features a unique combination of structural elements, including a piperidine ring, a thiophene ring, and a dihydrobenzo[dioxin] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Dihydrobenzo[dioxin] Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydrobenzo[dioxin] ring.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonylated dihydrobenzo[dioxin] compound.
Thiophene Ring Introduction: The final step involves the coupling of the thiophene ring to the piperidine derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel organic electronic materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptor sites and influence signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,3-Dihydrobenzo[b]thiophene-1,1-dioxide-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
- 1-((2,3-Dihydrobenzo[b]furan-6-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
Uniqueness
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiophen-3-yl)piperidine is unique due to the presence of the dihydrobenzo[dioxin] moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective receptor modulators or advanced materials.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-thiophen-3-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c19-24(20,15-1-2-16-17(11-15)22-9-8-21-16)18-6-3-13(4-7-18)14-5-10-23-12-14/h1-2,5,10-13H,3-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETHHBFJOKGUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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